molecular formula C13H12N2O4S B2874045 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide CAS No. 1704526-23-7

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

Cat. No. B2874045
CAS RN: 1704526-23-7
M. Wt: 292.31
InChI Key: UUVQGQBGHJKYJE-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a nitrobenzamide group, which is a derivative of benzamide with a nitro group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene ring and the nitrobenzamide group would contribute significantly to the overall structure .


Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including electrophilic, nucleophilic, and radical reactions . The nitrobenzamide group could also participate in various reactions, particularly reduction reactions.

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, such as N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, have been studied for their antimicrobial properties. These compounds can be designed to target specific bacterial strains and are valuable in the development of new antibiotics to combat resistant bacteria .

Anticancer Research

The structural motif of thiophene is common in many anticancer agents. Research into N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide may reveal potential cytotoxic activities against cancer cells, making it a candidate for further investigation in oncology .

Neuroprotective Agents

Compounds with a thiophene core have shown neuroprotective effects. This particular compound could be explored for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them suitable for the development of new anti-inflammatory drugs. N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide could be synthesized and tested for its efficacy in reducing inflammation .

Organic Semiconductors

Thiophene-based molecules are prominent in the field of organic electronics. They are used in organic semiconductors, field-effect transistors, and organic light-emitting diodes (OLEDs). This compound’s unique structure could contribute to advancements in electronic materials .

Fungicidal Properties

Research into thiophene derivatives has also uncovered their fungicidal potential. N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide could be a lead compound for the development of new fungicides, offering a solution to control crop diseases .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-11(12-5-2-6-20-12)8-14-13(17)9-3-1-4-10(7-9)15(18)19/h1-7,11,16H,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVQGQBGHJKYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

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